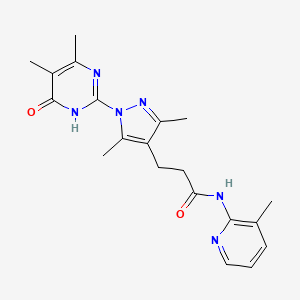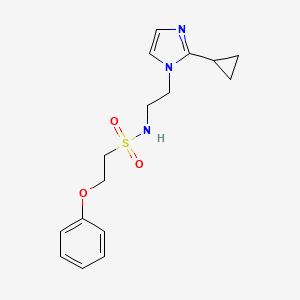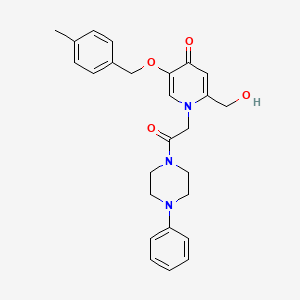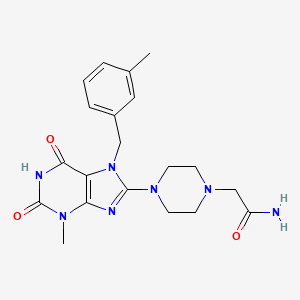
1-(2-Phenoxyethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Phenoxyethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea, also known as PTU, is a synthetic compound that has been widely used in scientific research. PTU is a potent inhibitor of thyroid peroxidase, which is an enzyme that plays a crucial role in the synthesis of thyroid hormones. Due to its unique properties, PTU has been used in various scientific studies, ranging from the synthesis of new compounds to the investigation of thyroid disorders.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
Urea derivatives, including phenyl urea compounds, have been explored for their role as antagonists in various biological receptors, demonstrating significant potency in medicinal applications. For instance, trisubstituted phenyl urea derivatives have been synthesized and evaluated as neuropeptide Y5 receptor antagonists, showing potential in treating obesity and related metabolic disorders due to their ability to act as functional antagonists in cellular assays (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Anticholinesterase Activity
Flexible urea derivatives have been investigated for their anticholinesterase activity, revealing their potential as novel inhibitors. The modification of spacer lengths and the introduction of conformational flexibility have contributed to the optimization of these compounds for higher inhibitory activities, showcasing the importance of structural modifications in enhancing biological activity (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Material Science Applications
In material science, urea derivatives have been utilized in the synthesis of co-condensed polymers and adhesives, demonstrating the versatility of these compounds in creating new materials with desirable properties. The reaction of urea with methylolphenols under acidic conditions has been explored for the synthesis of phenol-urea-formaldehyde co-condensed wood adhesives, offering potential applications in the wood industry (Tomita & Hse, 1992; 1998).
Antioxidant and Enzyme Inhibitory Properties
The antioxidant activity and enzyme inhibitory properties of ureas derived from phenethylamines have been evaluated, showing promise in pharmaceutical applications. These compounds have demonstrated significant inhibitory activities against human carbonic anhydrase and acetylcholinesterase enzymes, along with exhibiting antioxidant properties (Aksu, Özgeriş, Taslimi, Naderi, Gülçin, & Göksu, 2016).
properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-18(14-8-11-25-13-14)17-7-6-16(26-17)12-21-19(23)20-9-10-24-15-4-2-1-3-5-15/h1-8,11,13H,9-10,12H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBROYDDUHCADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2613507.png)


![1-[1-(3-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2613512.png)
![Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate](/img/structure/B2613513.png)


![3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2613517.png)
![(E)-methyl 2-(4-isopropylbenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2613518.png)
![6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2613523.png)
![(2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2613526.png)
![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2613527.png)
